molecular formula C14H14O2 B14272970 4-(2-Phenoxyethyl)phenol CAS No. 134894-84-1

4-(2-Phenoxyethyl)phenol

Cat. No.: B14272970
CAS No.: 134894-84-1
M. Wt: 214.26 g/mol
InChI Key: SUQBYDAKQFLORV-UHFFFAOYSA-N
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Description

Overview of Aryloxy Alcohols in Advanced Chemical Research

Aryloxy alcohols are a subclass of organic compounds that feature an alcohol group and an aryloxy group (Ar-O-R'). The compound 4-(2-Phenoxyethyl)phenol belongs to this class, specifically as a phenol (B47542) that also contains a phenoxyethyl ether linkage. This bifunctional nature makes them valuable intermediates in chemical synthesis. Research into aryloxy alcohols often focuses on their synthesis, which can be achieved through methods like the Williamson ether synthesis or the catalytic ring-opening of epoxides with phenols. atamanchemicals.com These compounds serve as precursors for a wide range of more complex molecules, including pharmaceuticals and specialty polymers. The synthesis of optically active β-aryloxy alcohols, for instance, is a significant area of research due to their utility as chiral building blocks. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134894-84-1

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4-(2-phenoxyethyl)phenol

InChI

InChI=1S/C14H14O2/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h1-9,15H,10-11H2

InChI Key

SUQBYDAKQFLORV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC2=CC=C(C=C2)O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics of 4 2 Phenoxyethyl Phenol

Mechanistic Investigations of Phenoxyethyl Ether Cleavage

The cleavage of the phenoxyethyl ether bond in 4-(2-phenoxyethyl)phenol is a key step in its decomposition. This process can occur through various pathways, including unimolecular decomposition and catalytic routes.

Unimolecular Decomposition Pathways and Hydrogen Rearrangements

The thermal decomposition of phenoxyethyl phenyl ether, a related model compound, is believed to proceed through both concerted and free-radical mechanisms. sci-hub.se In the gas phase, pyrolysis of 2-phenoxyethanol (B1175444), another similar compound, leads to the formation of phenol (B47542) and acetaldehyde. nist.govrsc.org

Studies on ionized alkyl phenyl ethers suggest that the elimination of a neutral olefin occurs through rearrangement reactions. tamu.edu For ionized phenoxyethyl halides, the formation of the phenol radical cation is proposed to happen via competitive 1,2- and 1,3-hydrogen shifts from the alkyl carbons to the oxygen, followed by the cleavage of the C-O bond. tamu.edu For molecular ions with higher internal energy, a 1,5-hydrogen shift from the alkyl chain to the ortho position of the phenyl ring becomes a competing mechanism. tamu.edulibretexts.org This is followed by a 1,3-hydrogen shift from the resulting methylene (B1212753) group to the oxygen, leading to C-O bond cleavage and the formation of the phenol radical cation. tamu.edu Such hydride shifts are common in reactions involving carbocation intermediates, where a less stable carbocation rearranges to a more stable one. masterorganicchemistry.com

Theoretical studies using density functional theory (DFT) on the pyrolysis of phenethyl phenyl ether (PPE), a compound structurally similar to this compound, have shown that concerted reactions are the primary pathways for the formation of initial products. sci-hub.senih.gov The bond dissociation energies (BDEs) for the homolytic cleavage of o-methoxy phenethyl phenyl ether (o-CH3O-PPE) indicate that the Cβ-O bond is one of the weaker linkages. sci-hub.se

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the aromatic rings of phenoxyethyl ether structures can significantly influence the kinetics and selectivity of the ether cleavage. Theoretical studies on the pyrolysis of substituted phenethyl phenyl ether have revealed that electron-donating groups can affect the bond dissociation energies. For instance, a methoxy (B1213986) group on the phenyl ring of PPE reduces the BDE of the Cβ-O bond. sci-hub.se This is attributed to both ground-state effects, where the electron-donating group destabilizes the ground state, and radical effects. sci-hub.se

In acid-catalyzed cleavage of aryl-ether linkages, the presence and position of substituents also play a crucial role. acs.org For example, in the acidolysis of α-O-4 lignin (B12514952) model compounds, the reaction mechanism is influenced by the substituents present. researchgate.net Kinetic studies on the phenyl-shift reaction in β-O-4 lignin model compounds have shown that substituents on the phenethyl ring have a minor impact on the reaction rates. However, methoxy substituents at the ortho-position of the phenyl ring adjacent to the ether oxygen can significantly accelerate the phenyl-migration rate. acs.org

The selectivity of the cleavage, particularly the α/β selectivity in the pyrolysis of phenethyl phenyl ether, is influenced by the nature of the radical species involved in hydrogen abstraction. nih.gov The electronic structure of the transition states, including spin delocalization and polarization, determines the preferred reaction pathway. nih.gov

Aromatic Electrophilic and Nucleophilic Substitution Reactions of the Phenolic Moiety

The phenolic ring of this compound is susceptible to electrophilic substitution reactions, such as nitration and carboxylation, due to the activating and directing effects of the hydroxyl group.

Nitration Reaction Mechanisms and Radical Intermediates

The nitration of phenols can proceed through different mechanisms depending on the reaction conditions and the nitrating agent used. google.comijcce.ac.irarkat-usa.org While the classical mechanism involves electrophilic attack by the nitronium ion (NO2+), radical pathways are also significant, especially when using reagents like nitrogen dioxide (NO2). stackexchange.comlookchem.com

The reaction of phenols with NO2 is proposed to involve the initial abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxy radical. stackexchange.com This radical then reacts with another NO2 molecule to yield the nitrated phenol. stackexchange.comcopernicus.org The formation of phenoxy radicals as intermediates is a key feature of this mechanism.

The use of different nitrating systems can influence the product distribution (ortho vs. para isomers). ijcce.ac.iracs.org For instance, nitration with dilute nitric acid in the presence of a phase-transfer catalyst can offer high selectivity. acs.org The choice of solvent can also affect the regioselectivity of the reaction. ijcce.ac.ir In some cases, nitrosation of the phenol can occur first, followed by oxidation to the nitrophenol. stackexchange.comnih.govresearchgate.netvpscience.org This is particularly relevant when nitrous acid is present in the reaction medium. researchgate.net

The involvement of radical intermediates in nitration reactions has been supported by various studies. stackexchange.comnih.govresearchgate.net For example, the nitration of phenols mediated by the NO3 radical has been investigated. researchgate.net

Carboxylation Reactions and Ortho/Para Directing Effects (e.g., Kolbe Reaction Principles)

The carboxylation of phenols, most notably the Kolbe-Schmitt reaction, is a classic example of electrophilic aromatic substitution on a phenoxide ion. pearson.comnih.gov The reaction typically involves the treatment of a sodium or potassium phenoxide with carbon dioxide under pressure and heat. The strong ortho-directing effect of the phenoxide oxygen leads primarily to the formation of ortho-hydroxybenzoic acid (salicylic acid). pearson.comnih.gov

The mechanism involves the formation of a complex between the phenoxide and CO2. The choice of the alkali metal cation can influence the ortho/para selectivity. nih.gov Potassium phenoxide, for instance, tends to give a higher proportion of the para-isomer (4-hydroxybenzoic acid) compared to sodium phenoxide. nih.govd-nb.info This is attributed to the larger size of the potassium ion, which may favor the formation of the thermodynamically more stable para-product at higher temperatures.

Recent developments have explored alternative methods for phenol carboxylation, including enzymatic approaches and reactions under milder conditions using organic bases. nih.govresearchgate.net The use of CO2 as a traceless directing group has also been employed to achieve meta-selective C-H functionalization of phenols, overriding the inherent ortho-para selectivity. researchgate.net

Catalytic Transformations Involving this compound as a Substrate or Ligand

This compound and its related structures are important substrates in catalytic studies aimed at lignin depolymerization. chalmers.senih.govresearchgate.netcjcatal.comsemanticscholar.org Various heterogeneous and homogeneous catalysts have been investigated for the selective cleavage of the β-O-4 ether linkage.

Supported metal catalysts, such as palladium, platinum, rhodium, and nickel on carbon or other supports, have shown activity in the hydrogenolysis of phenethyl phenyl ether. nih.govcjcatal.comsemanticscholar.org These reactions often aim to break the C-O bond to produce valuable aromatic monomers like phenol and ethylbenzene. nih.gov The choice of catalyst and reaction conditions can influence the product distribution, with some catalysts also promoting the hydrogenation of the aromatic rings. nih.gov Zeolites with different pore sizes and acidities, such as HBEA, HY, and HZSM-5, have been studied for the catalytic conversion of β-O-4 model compounds. chalmers.seresearchgate.net The larger pore channels and stronger acid sites of HBEA and HY zeolites were found to be more effective for the cleavage of the ether bond compared to HZSM-5. chalmers.seresearchgate.net

In addition to being a substrate, phenolic compounds can also act as ligands in catalytic systems. For example, electrostatically tuned phenols have been developed as organocatalysts for transfer hydrogenation reactions. nih.gov While there are no specific reports found for this compound acting as a ligand, its phenolic moiety has the potential to coordinate with metal centers, suggesting its possible application in the design of new catalysts.

Reaction Catalyst/Reagent Key Findings
Ether Cleavage Supported metal catalysts (Pd/C, Pt/C, Rh/C, Ni/C) Active in hydrogenolysis of the C-O bond in phenethyl phenyl ether. nih.govcjcatal.comsemanticscholar.org
Zeolites (HBEA, HY, HZSM-5) Larger pore zeolites like HBEA and HY are more effective for ether bond cleavage. chalmers.seresearchgate.net
Nitration Dilute HNO3 with phase-transfer catalyst Offers high selectivity for mononitration. acs.org
Nitrogen dioxide (NO2) Proceeds via a radical mechanism involving a phenoxy radical intermediate. stackexchange.com
Carboxylation Sodium/Potassium phenoxide with CO2 (Kolbe-Schmitt) Primarily yields ortho-hydroxybenzoic acid, with cation choice affecting ortho/para ratio. nih.govd-nb.info
Catalytic Synthesis Na-mordenite Used for the synthesis of 2-phenoxyethanol from phenol and ethylene (B1197577) carbonate. rsc.orgunibo.it

Radical-Mediated Reaction Pathways

Radical-mediated reactions are crucial in the transformation of phenolic compounds, including those with aryloxy substituents like this compound. These pathways are often initiated by processes that can generate radical intermediates, leading to a variety of products through complex reaction cascades. The presence of both a phenol group and an ether linkage in this compound provides multiple sites for radical attack and subsequent rearrangement or degradation.

Single Electron Transfer (SET) is a fundamental step in many organic transformations, particularly those facilitated by photoredox catalysis. sigmaaldrich.com In the context of aryloxy compounds, SET processes typically involve the oxidation of the electron-rich aromatic ring to form a radical cation. This intermediate is highly reactive and can undergo various subsequent reactions, such as deprotonation or bond cleavage.

For aryl alkyl ethers, photocatalytic methods have been developed that operate via the direct single-electron oxidation of the arene substrate by an excited state organic photocatalyst. researchgate.net This oxidation step generates a radical cation, which is then followed by deprotonation of an adjacent C-H bond (α to the ether oxygen) to yield an α-aryloxyalkyl radical. researchgate.net This radical can then engage with other reagents in the reaction mixture. researchgate.net While direct evidence for this compound is limited, its structure suggests it could undergo similar SET-initiated transformations. The initial SET event could occur at either the phenol or the phenoxy moiety, depending on the oxidation potentials and the specific reagents used.

Another relevant transformation is the radical-mediated Smiles rearrangement, which can be initiated through SET. nih.gov These rearrangements involve an intramolecular nucleophilic aromatic substitution where an aryloxy group is displaced. While classic Smiles rearrangements often require electron-poor arenes, radical-mediated versions are less sensitive to the electronic properties of the aromatic ring. escholarship.org The process can be initiated by the formation of a radical which then participates in a rearrangement to form a more stable product. nih.gov

The general mechanism for SET-mediated transformations in compounds like this compound can be summarized as follows:

Initiation by SET: An oxidant (often a photo-excited catalyst) abstracts a single electron from one of the aromatic rings of the molecule to form a radical cation. sigmaaldrich.com

Formation of a Neutral Radical: The radical cation can then undergo deprotonation or fragmentation. For an aryl ether, deprotonation at the α-carbon is a common pathway. researchgate.net For the phenolic part, deprotonation of the hydroxyl group would lead to a phenoxyl radical.

Subsequent Reactions: The resulting neutral radical can undergo various reactions, including addition to alkenes, cyclization, or rearrangement. researchgate.netnih.gov

Table 1: Key Steps in SET-Mediated Aryloxy Compound Transformations

StepDescriptionIntermediate Species
1. Photoinduced Oxidation The aryloxy compound is oxidized by an excited photocatalyst, losing one electron.Radical Cation (Ar-O-R)•+
2. Deprotonation A proton is lost from the position alpha to the ether oxygen.α-Aryloxyalkyl Radical (Ar-O-C•R'R'')
3. Radical Addition The α-aryloxyalkyl radical adds to an electrophile, such as an activated alkene.Intermediate Alkyl Radical
4. Reduction The intermediate radical is reduced by the photocatalyst to complete the cycle.Anionic Species/Final Product

The phenolic group in this compound is a primary target for Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). These highly reactive species are involved in numerous chemical and biological processes, including advanced oxidation processes for water treatment and cellular oxidative stress. digitellinc.comnih.gov

Reactive Oxygen Species (ROS): Phenolic compounds are well-known for their ability to scavenge ROS, but they can also act as prooxidants, generating ROS under certain conditions, such as in the presence of transition metal ions. scirp.orgresearchgate.net The antioxidant capacity of phenols is linked to their ability to donate a hydrogen atom or an electron to a free radical, forming a more stable phenoxyl radical. frontiersin.org

The hydroxyl radical (•OH) is one of the most reactive ROS and reacts rapidly with phenols. rsc.org The reaction can proceed via two main pathways:

Hydrogen Abstraction: The •OH radical abstracts the hydrogen atom from the phenolic hydroxyl group, directly forming a phenoxyl radical.

Radical Addition: The •OH radical adds to the aromatic ring, forming a dihydroxycyclohexadienyl radical. rsc.org This adduct can then undergo further reactions, such as water elimination to form a phenoxyl radical or reaction with molecular oxygen to form peroxyl radicals, which can lead to ring-opening products. rsc.org

Hydrogen peroxide (H₂O₂), another key ROS, can oxidize phenols, particularly in the presence of peroxidases or metal catalysts (Fenton-like reactions), to generate phenoxyl radicals. scirp.orgfrontiersin.org

Reactive Nitrogen Species (RNS): RNS, such as nitrogen dioxide (•NO₂) and peroxynitrite (ONOO⁻), also react readily with phenolic compounds. digitellinc.comrsc.org These reactions are significant in both environmental and biological systems where nitrogen oxides and peroxides are present. nih.govsfestuary.org

Nitrogen dioxide is known to react with phenols primarily through electron transfer to generate a phenoxyl radical and a nitrite (B80452) ion, or through addition to the aromatic ring. digitellinc.com This can lead to the formation of nitrophenols, which are often more toxic than the parent compound. digitellinc.com The reaction between a phenoxy radical and •NO₂ is very rapid and is a major pathway for nitrophenol formation. digitellinc.com

Peroxynitrite is a potent oxidizing and nitrating agent that reacts with phenols to yield both hydroxylated and nitrated products. nih.gov The reaction mechanism can involve the formation of phenyl-type radicals through homolytic cleavage of an intermediate adduct. nih.gov

The kinetics of these reactions are highly dependent on factors like pH and the specific reactive species involved. For instance, the one-electron oxidation of phenols is generally much slower than that of their corresponding phenolate (B1203915) ions, which are predominant in alkaline solutions. nist.gov

Table 2: Rate Constants for Reactions of Phenols with ROS/RNS

Phenolic CompoundReactive SpeciesRate Constant (k)Conditions
Phenol•OH1.2 x 10⁹ dm³ mol⁻¹ s⁻¹N₂O-saturated aqueous solution
Phenol-OH-adductsO₂1.2 x 10⁹ dm³ mol⁻¹ s⁻¹Pulse radiolysis
Phenols (general)dpph• radicalVaries (equilibrium)Reversible reaction study
BoronatesONOO⁻~10⁶ M⁻¹ s⁻¹Formation of phenolic products

This table presents representative kinetic data for phenol and related compounds to illustrate the reactivity with various radical species. Data for this compound specifically is not widely available.

Advanced Analytical Characterization Techniques for 4 2 Phenoxyethyl Phenol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(2-Phenoxyethyl)phenol. By examining the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon environments within the molecule.

In a ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on both the phenol (B47542) and phenoxy rings, as well as the aliphatic protons of the ethyl bridge. The protons on the para-substituted phenolic ring would likely appear as two doublets, characteristic of an AA'BB' system. The protons on the monosubstituted phenoxy ring would show more complex splitting patterns (triplet and doublets). The two methylene (B1212753) (-CH₂-) groups of the ethyl bridge would each present as a triplet, deshielded to different extents by the adjacent oxygen atoms. The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet. sielc.comnih.gov

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The number of signals would confirm the symmetry of the molecule. The chemical shifts would indicate the nature of each carbon atom (aromatic, aliphatic, oxygen-bound).

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenolic -OH 4.0-7.0 broad singlet
Aromatic C-H (Phenol Ring) 6.7-7.2 Doublet
Aromatic C-H (Phenol Ring) 6.7-7.2 Doublet
Aromatic C-H (Phenoxy Ring) 6.9-7.4 Multiplet
-O-CH₂- ~4.2 Triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₄O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 214.26. nist.gov

Electron impact (EI) ionization would likely induce characteristic fragmentation. Key fragmentation pathways for phenols and ethers include cleavage of the ether bond and loss of small neutral molecules. appchemical.com Expected fragments for this compound could arise from the cleavage of the C-O ether bond, leading to ions corresponding to the phenoxy group (m/z 93) and the hydroxy-phenylethyl group (m/z 121). Further fragmentation of the ethyl bridge is also anticipated. nist.govchemicalbook.com

Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
214 [C₁₄H₁₄O₂]⁺ (Molecular Ion)
121 [HOC₆H₄CH₂CH₂]⁺
107 [HOC₆H₄CH₂]⁺
93 [C₆H₅O]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is fundamental for identifying the functional groups present in this compound. The spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. chemicalbook.comphenomenex.com Sharp peaks corresponding to aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C-O stretching vibrations for the ether and phenol groups would appear in the 1000-1300 cm⁻¹ region. epa.gov Aromatic C=C in-ring stretching vibrations would be visible in the 1400-1600 cm⁻¹ range. chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of two aromatic rings, this compound is expected to absorb UV light. Phenolic compounds typically exhibit absorption maxima (λmax) around 270-280 nm. The presence of the phenoxy group might cause a slight shift in the absorption maximum.

Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3500-3200 O-H Stretch Phenol
3100-3000 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic
1600-1400 C=C Stretch Aromatic Ring
1260-1200 C-O Stretch Aryl Ether

Chromatographic Separation and Quantification Protocols

Chromatographic methods are essential for separating this compound from mixtures and for its quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the premier techniques for the analysis of non-volatile compounds like this compound. Reversed-phase chromatography would be the method of choice.

A typical HPLC system would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode to ensure optimal separation. sielc.com Detection is commonly achieved using a UV detector set at the compound's λmax (around 270-280 nm). UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Typical HPLC/UPLC Parameters for Phenolic Compounds

Parameter Description
Column Reversed-phase C18 or C8, 3-5 µm (HPLC), <2 µm (UPLC)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Detection UV at ~275 nm

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption.

To overcome these issues, derivatization is often employed to convert the polar phenolic hydroxyl group into a less polar, more volatile derivative. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. The derivatized this compound could then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) detector provides definitive identification.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, ICP-MS, TOF-MS) for Enhanced Sensitivity and Specificity in Complex Matrices

Hyphenated analytical techniques provide a powerful solution for the analysis of this compound in complex samples by integrating a separation technique with a detection technique, offering enhanced resolution and sensitivity. dphen1.comshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. jasco-global.com LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of phenolic compounds, reversed-phase chromatography is commonly employed, often using a C18 column. nih.gov A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol allows for the effective separation of the target analyte from matrix components. nih.govnih.gov

Electrospray ionization (ESI) is a frequently used ionization source for phenolic compounds, typically operating in the negative ion mode, which is well-suited for the acidic phenolic proton. nih.gov The tandem mass spectrometry aspect involves the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits. econference.io The selection of appropriate precursor-to-product ion transitions is crucial for the development of a robust LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While this compound has a phenolic hydroxyl group that can make it less suitable for direct GC analysis due to potential peak tailing and adsorption on the column, derivatization can overcome these limitations. epa.gov GC-MS provides excellent chromatographic resolution and highly specific detection based on the mass-to-charge ratio of the analyte and its fragmentation pattern. dphen1.com A common approach for the analysis of phenols involves the use of a capillary column, such as a DB-5 or equivalent, which offers good separation efficiency. matec-conferences.org The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be used for compound identification by comparison with spectral libraries. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where only specific ions characteristic of the analyte of interest are monitored. dphen1.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While LC-MS/MS and GC-MS are ideal for the molecular characterization of this compound, ICP-MS is a premier technique for elemental analysis. Its application in the context of this compound would primarily be for the detection and quantification of trace elemental impurities that may be present from the synthesis process, such as residual catalysts or metals from reactors. thermofisher.comresearchgate.net ICP-MS offers exceptionally low detection limits for a wide range of elements and can provide information on the isotopic composition of elements. researchgate.net This technique is crucial for quality control in the manufacturing of the compound, ensuring that it meets stringent purity requirements.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is a high-resolution mass spectrometry technique that can be coupled with either GC or LC. Its primary advantage is the ability to provide highly accurate mass measurements, which aids in the confident identification of unknown compounds and the confirmation of known analytes. rsc.org For the analysis of this compound, LC-TOF-MS or GC-TOF-MS would allow for the determination of its elemental composition from its exact mass, providing a high degree of certainty in its identification, especially in complex matrices where isobaric interferences may be present.

Table 1: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniquePrimary Application for this compoundKey AdvantagesConsiderations
LC-MS/MSQuantitative analysis in aqueous and biological samples.High sensitivity and selectivity, suitable for non-volatile compounds.Matrix effects can influence ionization efficiency. dphen1.com
GC-MSAnalysis of volatile impurities and the compound after derivatization.Excellent chromatographic resolution, extensive spectral libraries.Derivatization is often required for polar analytes. epa.gov
ICP-MSDetermination of trace elemental impurities.Extremely low detection limits for most elements.Provides elemental, not molecular, information.
TOF-MSAccurate mass measurement for structural confirmation.High resolution and mass accuracy.Higher instrumentation cost compared to quadrupole MS.

Sample Preparation and Preconcentration Strategies for Trace Analysis in Environmental and Chemical Samples

The analysis of this compound at trace levels in complex matrices such as environmental water or industrial effluents requires meticulous sample preparation to isolate the analyte and remove interfering substances. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for the preconcentration and cleanup of phenolic compounds from aqueous samples. nih.gov The choice of sorbent material is critical for achieving high recovery of this compound. Polymeric sorbents, such as those based on polystyrene-divinylbenzene, are often favored for the extraction of a broad range of organic compounds, including phenols, from water. dphen1.comresearchgate.net

The optimization of an SPE method involves several key steps:

Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) followed by reagent water to ensure proper wetting and activation of the stationary phase.

Loading: The aqueous sample, often acidified to a pH of around 2 to ensure the phenol is in its neutral form, is passed through the SPE cartridge. dphen1.com

Washing: A washing step with a weak solvent (e.g., acidified water) is performed to remove co-adsorbed interfering substances.

Elution: The retained this compound is then eluted with a small volume of a strong organic solvent, such as methanol or acetone. dphen1.comresearchgate.net

The efficiency of the SPE process is evaluated by determining the recovery of the analyte, which should ideally be high and reproducible.

Liquid-Liquid Extraction (LLE): LLE is a traditional yet effective method for extracting organic compounds from aqueous samples. For this compound, a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) would be used to extract the analyte from the water sample. The efficiency of the extraction is dependent on the partition coefficient of the compound between the two phases. Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume. Similar to SPE, adjusting the pH of the aqueous sample to suppress the ionization of the phenolic group can improve extraction efficiency. However, LLE can be labor-intensive and may require larger volumes of organic solvents compared to SPE. nih.gov

Table 2: Typical Parameters for SPE and LLE of Phenolic Compounds

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Sorbent/SolventPolymeric (e.g., Polystyrene-divinylbenzene)Dichloromethane, Ethyl Acetate
Sample pHAcidified (e.g., pH 2)Acidified to suppress ionization
Elution/Extraction SolventMethanol, AcetoneNot applicable
Typical Recovery>80%Variable, often requires multiple extractions

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC. For this compound, derivatization of the polar hydroxyl group is essential to increase its volatility and thermal stability, and to reduce its interaction with the GC column, thereby improving peak shape and sensitivity. epa.gov

Common derivatization approaches for phenolic compounds include:

Silylation: This is one of the most common derivatization techniques for compounds with active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group of this compound to form a less polar and more volatile trimethylsilyl (TMS) ether. researchgate.net This reaction is typically carried out in an organic solvent and may be heated to ensure complete reaction. researchgate.net

Alkylation (e.g., Methylation): This involves the replacement of the acidic proton of the phenol with an alkyl group. While various alkylating agents exist, some methods for phenolic xenoestrogens have utilized methylation, which can be performed prior to GC-MS analysis. dphen1.com

Acylation (e.g., Pentafluorobenzylation): Acylation with reagents like pentafluorobenzyl bromide (PFBBr) can also be used to derivatize phenols. researchgate.net The resulting derivatives are often highly responsive to electron capture detection (ECD), which can provide enhanced sensitivity for trace analysis.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, leading to a single, stable derivative for accurate quantification. researchgate.net

Theoretical and Computational Chemistry Studies of 4 2 Phenoxyethyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. ijsrst.com These methods, based on the principles of quantum mechanics, can determine the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. wu.ac.thmdpi.com For 4-(2-Phenoxyethyl)phenol, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. ijsrst.comnih.gov

The optimization process systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the C-O bonds in the ether linkage, the O-H bond of the phenol (B47542) group, and the angles defining the orientation of the two phenyl rings relative to each other.

Furthermore, DFT can be used to explore the molecule's conformational space by calculating the energy profiles associated with the rotation around single bonds, such as the C-C and C-O bonds of the ethoxy bridge. This analysis helps to identify the most stable conformers and the energy barriers between them. The electronic properties derived from DFT, such as the distribution of molecular orbitals (HOMO and LUMO), provide insights into the molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative of the type of data obtained from DFT calculations and does not represent experimentally verified values for this specific molecule.)

Parameter Bond/Angle Calculated Value (B3LYP/6-311G(d,p))
Bond Length O-H (phenolic) 0.97 Å
C-O (phenolic) 1.37 Å
C-O (ether) 1.38 Å
C-C (ethyl) 1.53 Å
Bond Angle C-O-H (phenolic) 109.5°
C-O-C (ether) 118.2°

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of various molecular properties, including spectroscopic parameters. escholarship.org

For this compound, ab initio calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. wu.ac.th By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. ijsrst.com The positions and intensities of the absorption bands can then be compared with experimental spectra to aid in the assignment of specific vibrational modes, such as the O-H stretch of the phenol group or the C-O-C stretching of the ether linkage.

Similarly, ab initio methods can compute NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. semanticscholar.org

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Phenolic Compound (Note: This table illustrates the application of ab initio methods for spectroscopic prediction and is not specific to this compound.)

Spectroscopic Parameter Functional Group Predicted Value (MP2/cc-pVTZ) Experimental Value
¹H NMR Chemical Shift Phenolic O-H 5.2 ppm 5.1 ppm
¹³C NMR Chemical Shift C-OH (phenolic) 155.8 ppm 155.2 ppm
IR Vibrational Frequency O-H Stretch 3650 cm⁻¹ 3610 cm⁻¹

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are described by a force field. mdpi.com

For this compound, MD simulations can be used to perform a detailed conformational analysis. The flexible ethoxy linker allows the two phenyl rings to adopt various orientations relative to one another. MD simulations can map the potential energy landscape of these conformations, revealing the most populated states and the dynamics of transitions between them. mdpi.com This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. tsukuba.ac.jp

MD simulations are also crucial for studying intermolecular interactions. By simulating one or more molecules of this compound in a solvent, such as water, one can investigate hydrogen bonding patterns involving the phenolic hydroxyl group and the ether oxygen. nih.gov These simulations can reveal details about the solvation shell and the strength and lifetime of intermolecular hydrogen bonds, which are critical for understanding the compound's solubility and interactions in a biological context.

Table 3: Illustrative Conformational Analysis from a Molecular Dynamics Simulation (Note: This table is a hypothetical representation of results from an MD simulation of this compound.)

Conformer Dihedral Angle (C-C-O-C) Relative Potential Energy (kcal/mol) Population (%)
Anti ~180° 0.0 75%
Gauche (+) ~+60° 1.5 12%
Gauche (-) ~-60° 1.5 12%

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed picture of the mechanism. ua.pt This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. researchgate.net

For this compound, one could model various reactions, such as the ether cleavage, electrophilic substitution on the aromatic rings, or reactions involving the phenolic hydroxyl group. ua.pt Using methods like DFT, the geometry of the transition state for a given reaction can be located. Vibrational frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent and selective molecules.

For this compound and its derivatives, computational SAR studies could be performed to explore their potential as, for example, enzyme inhibitors. nih.gov This process typically involves several steps. First, a set of derivatives with known biological activities is selected. Then, for each molecule, a variety of molecular descriptors are calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the calculated descriptors to the observed biological activity. A good SAR model can then be used to predict the activity of yet-unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Molecular docking studies, which predict the binding mode and affinity of a ligand to a protein target, are also a key component of computational SAR. nih.gov

Table 4: Illustrative Data for a Computational SAR Study (Note: This table is a hypothetical example for a series of this compound derivatives.)

Compound LogP Dipole Moment (Debye) HOMO Energy (eV) Predicted IC₅₀ (µM)
Derivative 1 3.5 2.1 -5.8 10.5
Derivative 2 4.1 1.8 -5.6 5.2
Derivative 3 3.2 2.5 -6.0 15.8

Environmental Chemistry of 4 2 Phenoxyethyl Phenol: Transformation and Fate

Atmospheric Degradation Pathways

The atmosphere serves as a significant medium for the transformation of volatile and semi-volatile organic compounds, including phenols. The degradation of these compounds in the air is primarily driven by reactions with photochemically generated oxidants.

The principal degradation pathway for phenolic compounds in the atmosphere is through reactions with hydroxyl (•OH) radicals. cdc.gov These highly reactive species initiate the breakdown of phenols, and the rate of these reactions is influenced by the molecular structure of the specific phenol (B47542). mdpi.com For instance, the presence of electron-donating groups on the benzene (B151609) ring tends to increase the reaction rate with •OH radicals. mdpi.com

While the reaction with •OH radicals is dominant, other atmospheric oxidants such as nitrate (B79036) radicals (•NO3), chlorine atoms (Cl•), and ozone (O3) can also contribute to the degradation of phenolic compounds, although their roles are generally considered to be of lesser importance compared to the hydroxyl radical. researchgate.net The reaction with hydroxyl radicals is initiated by the addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.netresearchgate.net This intermediate can then undergo further reactions, including the elimination of a water molecule to form a phenoxyl radical or reaction with oxygen. researchgate.net

Sunlight plays a crucial role in the atmospheric chemistry of phenols, both directly and indirectly. While direct photolysis can occur, the indirect photochemical processes, driven by the reactions with photochemically produced oxidants like •OH radicals, are generally more significant for the degradation of phenols in the atmosphere. mdpi.com

Aquatic and Terrestrial Biotransformation Processes

In aquatic and terrestrial environments, the fate of 4-(2-phenoxyethyl)phenol is predominantly governed by biological transformation processes, particularly microbial degradation.

A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade phenolic compounds. academicjournals.orgfrontiersin.org The initial step in the aerobic biodegradation of phenol typically involves its conversion to catechol by the enzyme phenol hydroxylase. frontiersin.org The catechol ring is then cleaved through either the ortho or meta pathway, leading to further breakdown into simpler molecules that can enter central metabolic pathways. frontiersin.org

Under anaerobic conditions, the biodegradation of phenol can also occur, often initiated by a carboxylation step to form 4-hydroxybenzoate. nih.gov The rate of microbial degradation is dependent on the specific microbial community present and the environmental conditions. researchgate.net

The efficiency of microbial degradation of phenolic compounds is influenced by a multitude of environmental factors:

pH: Most microorganisms involved in phenol degradation thrive in near-neutral pH conditions, typically between 6.0 and 8.0. nih.govopenbiotechnologyjournal.com Extreme pH values can inhibit microbial activity and slow down the degradation process.

Temperature: Temperature significantly affects microbial metabolic rates. For many phenol-degrading bacteria, the optimal temperature for degradation is in the mesophilic range, around 30-37°C. nih.govnih.gov Lower temperatures can drastically reduce the rate of biodegradation. nih.gov

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and the enzymatic degradation of organic pollutants. researchgate.net

Microbial Community Structure: The composition and diversity of the microbial community play a vital role. A diverse community with a variety of metabolic capabilities is more likely to achieve efficient degradation of phenolic compounds. researchgate.net The presence of specific phenol-degrading microbial strains can significantly enhance the removal of these compounds. frontiersin.org

Occurrence and Distribution in Environmental Compartments through Advanced Analytical Detection

Phenolic compounds, including this compound, can be introduced into the environment through various industrial and municipal waste streams. pjoes.comsaltworkstech.comresearchgate.net Their presence has been documented in various environmental matrices, including water, sediment, and air. cdc.gov

Advanced analytical techniques are essential for the detection and quantification of these compounds at trace levels. matec-conferences.org High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods for the analysis of phenolic compounds in environmental samples. nih.govresearchgate.net These methods often involve a pre-concentration step, such as solid-phase extraction, to achieve the low detection limits required for environmental monitoring. researchgate.net

The following table summarizes the detection of phenolic compounds in various environmental compartments:

Environmental CompartmentConcentration RangeAnalytical Method
Surface Water<0.1 - 4,000 µg/LHPLC, GC-MS
Wastewater EffluentUp to 7,000 mg/LSpectrophotometry, GC-FID
Sediment<0.1 µg/kg - 200 mg/kgGC-MS
Ambient Air0.03 - 44 ppbTD-GC/MS

Data compiled from various sources. cdc.govccme.camatec-conferences.orgnih.govccme.canih.govcarusllc.comaquadocs.org

The distribution of this compound in the environment is influenced by its physicochemical properties. Its moderate water solubility suggests it can be transported in aquatic systems, while its potential for sorption to organic matter can lead to its accumulation in sediments. ccme.caresearchgate.net

Advanced Applications in Materials Science and Organic Synthesis

Utilization as a Building Block in Polymer Chemistry

The presence of a polymerizable hydroxyl group and an internal ether bond allows 4-(2-Phenoxyethyl)phenol to be incorporated into various polymer backbones, either as a primary monomer or as a modifying agent to tailor the final properties of the material.

This compound can serve as a precursor in the synthesis of several important classes of polymers, including polyesters, polycarbonates, and epoxy resins. Its difunctional nature (possessing two phenolic ends, conceptually) allows it to participate in step-growth polymerization reactions.

Polyester Synthesis: Aromatic polyesters can be synthesized using phenolic compounds. For instance, high glass transition temperature (Tg) polyesters have been produced using high boiling point phenolic reactive solvents like p-cresol. nih.gov The synthesis of bis(2-phenoxyethyl)terephthalate, a key antiplasticizer for thermoplastic polyesters, is achieved by reacting 2-phenoxyethanol (B1175444) with dimethyl terephthalate. google.com Analogously, this compound can be reacted with diacyl chlorides or diesters, such as terephthaloyl chloride, through esterification to form high-performance polyesters. The flexible phenoxyethyl moiety incorporated into the polymer backbone would be expected to enhance solubility and processability.

Polycarbonate Synthesis: Polycarbonates are often synthesized from bisphenol monomers. For example, bio-based polycarbonates have been prepared from monomers derived from eugenol (B1671780) and 2-methoxy-4-vinylphenol. rsc.org A related compound, m-(2-Phenoxyethoxy)phenol, is noted as a precursor for polycarbonates, where its ether groups enhance thermal stability and flexibility. vulcanchem.com this compound, as a bisphenolic-type structure, can react with phosgene (B1210022) or a carbonate source like diphenyl carbonate in a transesterification reaction to produce polycarbonates with tailored properties.

Epoxy and Benzoxazine (B1645224) Resin Synthesis: Epoxy resins are widely used thermosets. Their properties can be tuned by using different phenolic curing agents or by synthesizing epoxy resins from various phenolic precursors. scilit.comgoogle.com Phenolic compounds are reacted with epichlorohydrin (B41342) to form glycidyl (B131873) ether monomers, which are then cured. orientjchem.org Modifying epoxy resins with phenolic compounds can enhance mechanical properties. mdpi.com Furthermore, phenolic compounds are key starting materials for benzoxazine resins, which are formed by reacting a phenol (B47542), a primary amine, and formaldehyde. rsc.orggoogle.comrhhz.netgoogle.com The use of this compound as the phenolic component in these systems would introduce a flexible ether linkage into the cross-linked network, potentially improving toughness and lowering the dielectric constant.

The incorporation of this compound into a polymer matrix, either as a comonomer or a modifying additive, can significantly alter the material's properties. The key structural features influencing these changes are the aromatic rings, which provide rigidity and thermal stability, and the ether linkage, which imparts flexibility.

Improved Mechanical Performance and Toughness: Modifying epoxy resins with phenolic compounds can improve mechanical performance. The addition of phenolic resin to an epoxy matrix has been shown to increase the peak compression stress at room temperature. mdpi.com However, at elevated temperatures, the effect can be reversed. mdpi.com The introduction of the flexible ether linkage from this compound is expected to enhance the toughness of otherwise brittle thermosets like epoxy or benzoxazine resins by allowing for more efficient stress dissipation within the polymer network. This modification can lead to materials with improved impact resistance. orientjchem.org

Enhanced Thermal and Physical Properties: The phenolic component generally confers thermal stability to resins. orientjchem.org In epoxy resins modified with phenol aralkyl novolacs, a higher content of the phenolic component leads to improved water absorption properties and heat resistance. google.com While the addition of some phenolic modifiers can lead to the formation of less stable molecules at high temperatures, the specific structure of this compound could offer a balance between flexibility and thermal stability. mdpi.com

Table 1: Effect of Phenolic Modification on Epoxy Resin Properties This table presents illustrative data on how phenolic compounds, in general, can modify the properties of an epoxy resin matrix. The specific values would vary for this compound.

PropertyUnmodified EpoxyPhenolic-Modified EpoxyReference
Peak Compression Stress (Room Temp)~75 MPa~80 MPa mdpi.com
Peak Compression Stress (80 °C)~75 MPa~53 MPa mdpi.com
Thermal Stability (Initial Weight Loss)Higher TemperatureLower Temperature mdpi.com
Flexural ModulusHigherLower cnrs.fr
Coefficient of Thermal Expansion (CTE)HigherLower cnrs.fr

Chemical Intermediate in Complex Organic Molecule Construction

The dual functionality of this compound makes it a strategic intermediate for the synthesis of more complex organic molecules, particularly heterocyclic compounds and other derivatives requiring precise functional group arrangements.

The phenoxyethyl moiety is a common scaffold in various biologically active molecules. This compound serves as an excellent starting point for synthesizing heterocyclic systems where this scaffold is attached to a phenolic ring.

Synthesis of Triazoles: 1,2,4-triazole (B32235) derivatives are known for their wide range of pharmacological activities, including antifungal properties. researchgate.net A key intermediate for the synthesis of the drug nefazodone (B1678010) is 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one, which is synthesized from phenol through a multi-step process involving etherification. researchgate.net Other research has demonstrated the synthesis of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[...]-4H-1,2,4-triazole derivatives from mercaptotriazoles derived from phenoxy-substituted propionic acid hydrazides. researchgate.net These syntheses highlight the utility of the phenoxyethyl group as a stable side chain in the construction of complex triazole systems. Novel phenolic acid triazole derivatives have also been synthesized starting from methyl p-hydroxybenzoate, which undergoes etherification followed by cyclization and hydrolysis. nih.gov

Synthesis of Oxadiazoles: 1,3,4-Oxadiazole and 1,2,4-oxadiazole (B8745197) rings are important heterocycles in medicinal chemistry. nih.govresearchgate.net Derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole have been synthesized as potential benzodiazepine (B76468) receptor agonists. nih.gov The synthesis typically involves the conversion of a phenoxy-substituted benzoic acid to a hydrazide, which is then cyclized. nih.gov Similarly, novel 1,2,4-oxadiazole derivatives with antibacterial activity have been prepared by reacting a substituted phenol with a chloromethyl-oxadiazole intermediate. d-nb.info These examples show that the phenoxyethylphenol structure can be readily converted into precursors for oxadiazole ring formation.

Table 2: Examples of Heterocycles Derived from Phenoxyethyl Precursors

Heterocycle ClassSpecific Derivative ExampleSynthetic PrecursorReference
1,2,4-Triazole5-Ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-onePhenol researchgate.net
1,2,4-Triazole4-Phenyl-5-(1-phenoxyethyl)-3-[...]-4H-1,2,4-triazole2-Phenoxypropionic acid hydrazide researchgate.net
1,3,4-Oxadiazole2-(2-Phenoxy)phenyl-1,3,4-oxadiazole2-Phenoxybenzoic acid nih.gov
1,2,4-Oxadiazole3-(4-((...)-oxy)phenyl)-5-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole4-Hydroxyphenyl amidoxime (B1450833) and a phenoxyacetyl chloride d-nb.info

Functional group interconversion (FGI) is the process of converting one functional group into another. The phenolic hydroxyl group and the ether linkage in this compound are amenable to several FGI strategies.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group is one of the most versatile functional groups in organic synthesis.

Etherification: The phenolic -OH can be readily converted into an ether. For example, palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate provides a route to allylic aryl ethers under mild conditions. frontiersin.org This allows for the introduction of additional functionality.

Esterification: The phenol can be acylated to form esters. This is a common protecting group strategy and can also be used to introduce new molecular fragments. For instance, 2-phenoxyethyl acrylate (B77674) is a commercially available monomer derived from the esterification of 2-phenoxyethanol. nih.gov

Hydrogenation of the Aromatic Ring: The phenol ring can undergo catalytic hydrogenation to produce substituted cyclohexanols or cyclohexanones. Palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of phenol, yielding a mixture of cyclohexane (B81311), cyclohexanol (B46403), and cyclohexanone. atlantis-press.com Recent studies have shown that heterogeneous palladium catalysts can achieve trans-selective arene hydrogenation of phenol derivatives, while rhodium-based catalysts can favor the cis-isomer. nih.gov This allows for stereocontrolled access to saturated cyclic structures from this compound. Electrocatalytic hydrogenation (ECH) using catalysts like Rh/C or Pt/C also provides a path to cyclohexanol derivatives under mild conditions. bohrium.com

Catalytic Applications and Functional Material Design

While direct catalytic applications of this compound are not widely reported, its molecular structure makes it a highly promising candidate for the design of novel catalysts and functional materials.

Ligand in Homogeneous Catalysis: The molecule contains both a soft donor (aromatic ring) and hard donors (ether and hydroxyl oxygens), making it a potential ligand for transition metal catalysis. Phenol derivatives are used to direct C-H functionalization reactions, and ligands play a crucial role in the efficacy of gold catalysis. nih.gov The hydroxyl and ether groups could coordinate to a metal center, influencing the steric and electronic environment and thereby controlling the selectivity of a catalytic reaction.

Building Block for Functional Materials: The structure of this compound is well-suited for constructing more complex functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Phenolic compounds are often used as the organic linkers. The ability to modify the organic linker allows for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis. Given that this compound is a bifunctional organic molecule, it could be employed as a linker to create MOFs with flexible frameworks and specific pore environments, potentially useful for selective adsorption or as catalytic supports.

Functional Polymers: Polymers with specific, reactive functional groups are valuable in many applications. otsukac.co.jp this compound can be used to synthesize functional polymers where the pendant hydroxyl group can be further modified post-polymerization. For example, a polymer with pendant this compound units could be subsequently grafted with other polymer chains or functionalized to act as a scavenger or a support for catalysts.

Design of Catalytic Systems Incorporating Phenoxyethyl Moieties

The phenoxyethyl group, a core component of this compound, can be incorporated into the structure of ligands for transition metal catalysts, influencing their activity, selectivity, and stability. The electronic and steric properties of this moiety can be leveraged to fine-tune the catalytic environment around a metal center.

Research into ethylene polymerization has demonstrated the utility of phenoxyethyl moieties in catalyst design. For instance, (Aza)ferrocenyl(di)imine Nickel(II) complexes have been employed as catalysts for the copolymerization of ethylene with polar monomers like 2-phenoxyethyl acrylate. tosoh.co.jp In one study, an α-diimine-nickel(II) catalyst system was used for this copolymerization at 4 MPa of ethylene pressure. tosoh.co.jp The incorporation of the phenoxyethyl group within the acrylate comonomer is a key feature of the resulting polymer. tosoh.co.jp The specific catalyst system significantly impacts the efficiency of the polymerization process. tosoh.co.jp For example, catalyst systems activated with N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (B1229283) and ethylaluminum sesquichloride have been found to be highly suitable for this type of copolymerization. tosoh.co.jp

While not involving this compound directly, studies on the synthesis of the related compound 2-phenoxyethanol from phenol and ethylene carbonate highlight the role of catalysts in reactions involving phenoxy-type structures. rsc.orgresearchgate.net In these systems, solid basic catalysts like Na-mordenite are used to facilitate the reaction. rsc.orgresearchgate.net Research has shown that under specific conditions, a total selectivity towards 2-phenoxyethanol can be achieved at up to 75% phenol conversion. rsc.orgresearchgate.net The primary by-product in this reaction is bis(2-phenoxyethyl)carbonate. rsc.orgresearchgate.net An interesting observation is the autocatalytic effect of the 2-phenoxyethanol product, which, being more basic than phenol, can participate in the catalytic cycle. rsc.orgresearchgate.net These findings underscore how the presence of a phenoxyethyl-like structure can influence reaction pathways and product distribution in a catalytic system.

Furthermore, the general field of oxidative polymerization of phenols often relies on transition metal catalysts, such as copper/amine complexes, to achieve regioselective C-O coupling. sumitomo-chem.co.jp The design of these catalysts, sometimes inspired by biological systems like the tyrosinase enzyme, is crucial for controlling the polymer structure. sumitomo-chem.co.jp The principles derived from these systems can be applied to monomers like this compound to synthesize novel poly(phenylene oxide)s with specific linkages and properties.

Table 1: Research Findings on Catalytic Systems with Phenoxyethyl Moieties

Catalyst System Monomers Key Finding Reference
(Aza)ferrocenyl(di)imine Nickel(II) / Borate / Alkylaluminum Ethylene / 2-Phenoxyethyl Acrylate The catalyst system effectively copolymerizes ethylene with a polar monomer containing a phenoxyethyl group. tosoh.co.jp tosoh.co.jp
Na-Mordenite Phenol / Ethylene Carbonate Achieves high selectivity for 2-phenoxyethanol, with an observed autocatalytic effect from the product. rsc.orgresearchgate.net rsc.orgresearchgate.net
Copper/Amine Complex 2,6-dimethylphenol, 4-phenoxyphenol Enables regioselective oxidative polymerization to form poly(phenylene oxide)s. sumitomo-chem.co.jp sumitomo-chem.co.jp

Development of Advanced Materials with Tunable Properties

The dual functionality of this compound makes it an excellent candidate for designing advanced polymers with precisely controlled and tunable properties. The hydroxyl group can participate in condensation or polymerization reactions, while the phenoxyethyl tail can be modified or integrated into the polymer backbone to influence characteristics like flexibility, thermal stability, and solubility.

One area of application is in the synthesis of phenolic polymers. Traditional phenolic resins are often cross-linked and not easily recyclable. researchgate.net However, modern approaches allow for the creation of linear phenolic polymers. For example, vinyl ethers containing a protected phenoxyethylphenol structure, such as 2-(4-acetoxyphenoxy)ethyl vinyl ether, can undergo living cationic polymerization. researchgate.net This process yields polymers with controlled molecular weights and relatively narrow molecular weight distributions. researchgate.net The resulting linear phenolic materials are amorphous, with glass transition temperatures (Tg) ranging from -9 °C to 12 °C. researchgate.net By creating cross-linked networks from similar phenolic precursors, materials with excellent mechanical strength, between 6 and 64 MPa, can be achieved. researchgate.net

The phenoxyethyl moiety is also instrumental in the creation of "smart materials." Researchers have synthesized copolymers incorporating photochromic mesogenic fragments based on this structure. researchgate.net A monomer, 2-(4-((4-isocyanophenyl)diazenyl)phenoxy)ethyl-3-phenylacrylate, which contains a phenoxyethyl linker, was synthesized and then radically copolymerized with maleic anhydride. researchgate.net The resulting copolymer is a liquid crystal polymer containing photochromic azobenzene (B91143) groups, making it a promising light-controlled smart material for applications like data recording and selective light filters. researchgate.net

Furthermore, the concept of "phenolating" polymers—grafting phenolic groups onto them—is used to create advanced hydrogels with tunable properties for biomedical applications. researchgate.net By conjugating phenolic compounds to polymers like chitosan (B1678972) and alginate, hydrogels with enhanced toughness, viscosity, moldability, and excellent 3D printing capabilities can be developed. researchgate.net While not using this compound directly, this research highlights the utility of the phenol group, a key feature of the target compound, in creating cross-linked, functional materials. researchgate.net The properties of conducting polymers can also be tuned by chemical modifications, such as the addition of specific side chains, which can alter their electronic and optical characteristics. nih.gov

Table 2: Properties of Advanced Materials Incorporating Phenoxyethyl Moieties

Material Type Monomer/Precursor Key Tunable Property Research Finding Reference
Linear Phenolic Polymer 2-(4-Acetoxyphenoxy)ethyl Vinyl Ether Glass Transition Temperature (Tg) Resulting amorphous polymers have a Tg between -9 °C and 12 °C. researchgate.net researchgate.net
Cross-linked Phenolic Network Vanillin-derived aldehydes Mechanical Strength Networks exhibit excellent mechanical strength, ranging from 6 to 64 MPa. researchgate.net researchgate.net
Photochromic Liquid Crystal Polymer 2-(4-((4-isocyanophenyl)diazenyl) phenoxy)ethyl-3-phenylacrylate Photochromism / Liquid Crystallinity The copolymer acts as a light-controlled "smart material." researchgate.net researchgate.net
3D-Printable Hydrogel Phenolated Chitosan and Alginate Rheology / Printability The material shows increased toughness, viscosity, and excellent 3D printing properties. researchgate.net researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Phenoxyethyl)phenol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of phenolic derivatives like this compound typically involves Friedel–Crafts alkylation or etherification reactions. For example, selective alkylation of phenol with ethylene oxide derivatives under catalytic conditions (e.g., iron-chromium mixed oxide catalysts in fluidized beds) can enhance yield . Optimization may include adjusting reaction temperature (45–48°C for similar compounds) and catalyst-to-substrate ratios to minimize byproducts like quinones from oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethyl-phenoxy linkage and aromatic substitution pattern. Mass spectrometry (MS) with electron ionization can validate molecular weight (e.g., 198.26 g/mol for analogous phenols) and fragmentation pathways . Infrared (IR) spectroscopy identifies hydroxyl (∼3200 cm⁻¹) and ether (∼1250 cm⁻¹) functional groups .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound under laboratory conditions?

  • Methodological Answer : While direct data for this compound is limited, structurally similar phenols exhibit melting points of 45–48°C and boiling points near 203°C . Solubility can be tested incrementally in polar (water, ethanol) and non-polar solvents (hexane) to establish partition coefficients (Log Pow). Thermal gravimetric analysis (TGA) assesses decomposition temperatures .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The phenoxyethyl group introduces steric hindrance and electron-donating effects via the ether oxygen, directing electrophiles (e.g., nitronium ions) to the para position of the phenol ring. Competitive reactions (e.g., sulfonation vs. halogenation) can be studied using kinetic assays under controlled acidity (H₂SO₄ vs. HCl) . Computational modeling (DFT) may predict regioselectivity and transition states .

Q. What discrepancies exist in reported thermodynamic data (e.g., ΔrH°) for this compound derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in reaction enthalpies (e.g., ΔrH° = -9.9 ± 2.9 kJ/mol for analogous compounds) may arise from impurities or measurement techniques (calorimetry vs. equilibrium constants). Replicate studies with purified samples and standardized protocols (e.g., IUPAC guidelines) are recommended. Cross-validation using high-precision MS or gas-phase spectroscopy can resolve inconsistencies .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and oxidative conditions?

  • Methodological Answer : Accelerated stability studies involve exposing the compound to buffered solutions (pH 1–13) at elevated temperatures (40–60°C) and analyzing degradation products via HPLC-MS. Oxidative stability can be tested with H₂O₂ or UV irradiation, monitoring quinone formation via UV-Vis spectroscopy (λmax ∼250 nm) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on reaction yields or byproduct profiles in this compound synthesis?

  • Methodological Answer : Contradictions may stem from catalyst deactivation or solvent impurities. Systematic replication with controlled variables (e.g., anhydrous solvents, inert atmospheres) is essential. Advanced characterization (X-ray crystallography for byproduct identification) and statistical DOE (Design of Experiments) can isolate critical factors .

Q. What validation strategies are recommended for computational models predicting the biological activity of this compound derivatives?

  • Methodological Answer : Validate docking simulations (e.g., with cytochrome P450 enzymes) using in vitro assays (e.g., enzyme inhibition IC₅₀). Compare predicted ADMET properties (e.g., LogP) with experimental HPLC retention times or microsomal stability tests .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers at ≤25°C, away from oxidizers (e.g., HNO₃). Toxicity screening (e.g., Ames test for mutagenicity) is advised, as phenolic analogs are classified as potential carcinogens under IARC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.